REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:5]2=[N:6][S:7][N:8]=[C:4]2[C:3]=1[N+:12]([O-])=O.C(O)C.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[NH2:12][C:3]1[C:4]2[C:5](=[N:6][S:7][N:8]=2)[C:9]([CH3:11])=[CH:10][C:2]=1[CH3:1] |f:2.3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=2C(=NSN2)C(=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
strongly exothermic reaction)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is immediately cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue recrystallised in water
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C2=NSN=C21)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |